molecular formula C10H14O3 B12089561 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene CAS No. 72791-83-4

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B12089561
CAS No.: 72791-83-4
M. Wt: 182.22 g/mol
InChI Key: RKBPKOZAHPEEPK-UHFFFAOYSA-N
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Description

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene, also known as Veratrole, is an organic compound with the molecular formula C10H14O3. It is a derivative of anisole and is characterized by the presence of two methoxy groups attached to a benzene ring. This compound is commonly used in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common method involves the methylation of 4-methylcatechol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

2-Methoxy-1-(methoxymethoxy)-4-methylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anisole: Similar structure but lacks the additional methoxy group.

    4-Methylcatechol: Precursor in the synthesis of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene.

    Veratrole: Another name for this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

72791-83-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-1-(methoxymethoxy)-4-methylbenzene

InChI

InChI=1S/C10H14O3/c1-8-4-5-9(13-7-11-2)10(6-8)12-3/h4-6H,7H2,1-3H3

InChI Key

RKBPKOZAHPEEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)OC

Origin of Product

United States

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